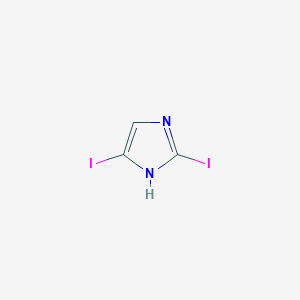

2,4-diiodo-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSKMIVGFKARLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501398 | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19198-80-2 | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19198-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Diiodo-1H-imidazole from Imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to produce 2,4-diiodo-1H-imidazole, a valuable building block in medicinal chemistry, from readily available imidazole. Due to the inherent reactivity of the imidazole ring, which favors electrophilic substitution at the C4 and C5 positions, a direct, one-pot synthesis of the 2,4-diiodo isomer is challenging. Therefore, this guide outlines a strategic multi-step synthesis designed to achieve the desired regioselectivity. The described methodology involves an initial selective iodination to form 4-iodo-1H-imidazole, followed by a protection-iodination-deprotection sequence to introduce the second iodine atom at the C2 position.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound. Please note that yields are representative and can vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Mono-iodination | Imidazole | Iodine, Sodium Hydroxide, Sodium Iodide | 4-iodo-1H-imidazole | 70-80% |

| 2 | N-Protection | 4-iodo-1H-imidazole | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | 1-Boc-4-iodo-1H-imidazole | 90-95% |

| 3 | C2-Iodination | 1-Boc-4-iodo-1H-imidazole | n-Butyllithium, Iodine | 1-Boc-2,4-diiodo-1H-imidazole | 60-70% |

| 4 | Deprotection | 1-Boc-2,4-diiodo-1H-imidazole | Trifluoroacetic acid (TFA) | This compound | >95% |

Experimental Protocols

Step 1: Synthesis of 4-iodo-1H-imidazole

This procedure details the regioselective mono-iodination of imidazole at the C4 position.

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Sodium Iodide (NaI)

-

Deionized Water

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl Acetate

-

Isopropanol

-

n-Hexane

Procedure:

-

Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in deionized water. Cool the solution to room temperature. To this, add imidazole (1.0 eq) and stir until completely dissolved.

-

Preparation of the Iodine Solution: In a separate flask, dissolve sodium iodide (0.4 eq) in deionized water. To this solution, add iodine (0.25 eq) and stir until the iodine has fully dissolved. The formation of the triiodide ion (I₃⁻) in situ enhances the solubility of iodine in the aqueous medium.

-

Reaction: Cool the imidazole solution to 0 °C in an ice-water bath. Slowly add the iodine solution dropwise to the stirring imidazole solution over a period of 1-2 hours, ensuring the temperature is maintained at 0 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution as a white solid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The crude 4-iodo-1H-imidazole can be further purified by recrystallization from a mixture of isopropanol and n-hexane to yield a white crystalline solid.[1][2][3]

Step 2: N-Protection of 4-iodo-1H-imidazole

To facilitate selective iodination at the C2 position, the N1 position of 4-iodo-1H-imidazole is protected with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

4-iodo-1H-imidazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve 4-iodo-1H-imidazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in a small amount of dichloromethane.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-Boc-4-iodo-1H-imidazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: C2-Iodination of 1-Boc-4-iodo-1H-imidazole

This step involves the deprotonation of the C2 position followed by quenching with iodine to introduce the second iodine atom.

Materials:

-

1-Boc-4-iodo-1H-imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 1-Boc-4-iodo-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-2,4-diiodo-1H-imidazole can be purified by column chromatography.

Step 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to afford the target compound.

Materials:

-

1-Boc-2,4-diiodo-1H-imidazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction: Dissolve 1-Boc-2,4-diiodo-1H-imidazole (1.0 eq) in dichloromethane. Add trifluoroacetic acid (5-10 eq) and stir the mixture at room temperature for 1-2 hours.

-

Work-up: Monitor the deprotection by TLC. Once complete, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Mandatory Visualizations

Caption: Multi-step synthesis workflow for this compound.

Caption: Logical approach to overcome challenges in the synthesis.

References

A Technical Guide to 2,4-diiodo-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,4-diiodo-1H-imidazole for researchers, scientists, and drug development professionals. The document details its chemical properties, provides a representative experimental protocol for its synthesis, and illustrates its role as a versatile intermediate in the synthesis of potentially bioactive molecules.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 19198-80-2 |

| Molecular Formula | C₃H₂I₂N₂ |

| Molecular Weight | 319.87 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage Conditions | Sealed in dry, 2-8°C |

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself. Instead, it serves as a crucial building block in medicinal chemistry. The imidazole scaffold is a "privileged structure," appearing in numerous approved drugs. The two iodine atoms on the imidazole ring are key reactive sites, allowing for the introduction of diverse chemical moieties through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the creation of large libraries of novel compounds that can be screened for various biological activities, including potential anticancer, antifungal, and kinase inhibitory properties.

The following diagram illustrates the logical workflow of utilizing this compound as a synthetic intermediate in a drug discovery program.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published under this specific name, a general and representative method involves the direct iodination of imidazole. The following is an adapted protocol for the synthesis of diiodoimidazole derivatives.

Synthesis of Diiodoimidazole via Direct Iodination (Adapted Method)

This method involves the reaction of imidazole with an excess of iodine in an alkaline solution. The challenge in this synthesis is controlling the regioselectivity, as mono-, di-, and tri-iodinated products can form.

Materials:

-

Imidazole

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Sodium Iodide (NaI) (to aid in iodine dissolution)

-

Water (H₂O)

-

Isopropanol

-

n-Hexane

-

Hydrochloric Acid (HCl) for pH adjustment

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

Preparation of Alkaline Imidazole Solution: In a round-bottom flask, dissolve sodium hydroxide in water and cool the solution to room temperature. Add imidazole and stir until it is completely dissolved. Cool the flask in an ice bath to 0°C.

-

Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide in water, then add iodine and stir until the iodine has dissolved.

-

Reaction: Slowly add the iodine solution dropwise to the stirring, cooled imidazole solution. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, adjust the pH of the mixture to approximately 7-9 with dilute hydrochloric acid. A precipitate, the crude diiodoimidazole product, should form.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: The crude solid is then purified by recrystallization. A common solvent system for this is a mixture of isopropanol and n-hexane.

The following diagram provides a simplified visual representation of this experimental workflow.

Signaling Pathways

Currently, there is no significant body of research indicating that this compound directly participates in or modulates specific biological signaling pathways. Its primary significance in a biological context is as a synthetic precursor to molecules that are designed to interact with biological targets such as enzymes (e.g., kinases) and receptors, thereby influencing signaling pathways indirectly. The exploration of the biological activities of its derivatives is an active area of research in drug discovery.

Spectroscopic Data and Analysis of 2,4-diiodo-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-diiodo-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the analysis of related imidazole compounds and the known effects of halogen substitution. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid researchers in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 1H-imidazole core and the influence of iodo-substituents at the C2 and C4 positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 7.0 - 7.5 | Singlet (s) | The single proton on the imidazole ring is expected to be a singlet. Its chemical shift will be influenced by the two iodine atoms. |

| N-H | 12.0 - 13.0 | Broad Singlet (br s) | The N-H proton of the imidazole ring typically appears as a broad signal at a high chemical shift due to hydrogen bonding and proton exchange. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 80 - 100 | The carbon atom bonded to two nitrogen atoms and an iodine atom. The chemical shift is significantly influenced by the electronegativity and heavy atom effect of iodine. |

| C-4 | 90 - 110 | The carbon atom bonded to a nitrogen atom and an iodine atom. Similar to C-2, its chemical shift is affected by the iodo-substituent. |

| C-5 | 115 - 125 | The carbon atom bonded to a proton. Its chemical shift is expected to be in the typical range for an sp² carbon in an imidazole ring, influenced by the adjacent iodine at C-4. |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3100 - 3300 | Broad, Medium | Stretching |

| C-H (aromatic) | 3000 - 3100 | Weak | Stretching |

| C=N | 1580 - 1650 | Medium | Stretching |

| C=C | 1450 - 1550 | Medium | Stretching |

| C-I | 500 - 600 | Strong | Stretching |

Table 4: Expected Mass Spectrometry Fragmentation of this compound

The molecular formula of this compound is C₃H₂I₂N₂ with a molecular weight of approximately 319.87 g/mol .

| m/z | Possible Fragment | Notes |

| 320 | [M]⁺ | Molecular ion peak. |

| 193 | [M - I]⁺ | Loss of one iodine atom. |

| 127 | [I]⁺ | Iodine cation, often a prominent peak. |

| 67 | [M - 2I]⁺ | Loss of both iodine atoms. |

| 40 | [C₂H₂N]⁺ | Fragment of the imidazole ring after loss of iodine and HCN. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Sample Preparation:

-

EI-MS: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or after separation by Liquid Chromatography (LC).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.

-

Visualizing Spectroscopic Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structural elucidation.

Solubility Profile of 2,4-diiodo-1H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diiodo-1H-imidazole, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. Understanding the solubility of this compound is crucial for its effective use in organic synthesis, formulation development, and biological assays. This document outlines the available qualitative and predicted solubility data, presents a detailed experimental protocol for accurate solubility determination, and provides a visual representation of a typical synthesis and purification workflow.

Core Concepts in Solubility

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug development professionals, solubility is a critical parameter that influences a drug candidate's bioavailability and formulation feasibility. Solubility is generally categorized into two main types:

-

Kinetic Solubility: This refers to the concentration of a compound that rapidly dissolves in a solvent, often from a concentrated stock solution (e.g., in dimethyl sulfoxide - DMSO), and is measured before the system reaches thermodynamic equilibrium. It is a common high-throughput screening parameter in early drug discovery.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that forms a saturated solution in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Solubility Profile of this compound

Table 1: Quantitative and Qualitative Solubility Data of Iodoimidazoles

| Solvent | 4-iodo-1H-imidazole | This compound (Predicted/Qualitative) | Data Type | Reference |

| Water | Poorly soluble | Very poorly soluble | Qualitative | [2] |

| Methanol | Slightly soluble | Slightly soluble | Qualitative | [2] |

| Dichloromethane (DCM) | Soluble | Soluble | Qualitative | [2] |

| N,N-Dimethylformamide (DMF) | Soluble | Soluble | Qualitative | [2] |

| Dimethyl sulfoxide (DMSO) | 175 mg/mL (with ultrasonic assistance) | Highly soluble | Quantitative (for 4-iodo-1H-imidazole) | [2] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers requiring precise solubility values for this compound, the shake-flask method is the recommended experimental protocol for determining thermodynamic solubility.[1]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container, such as a glass vial.

-

Equilibration: Agitate the mixture at a constant temperature using a thermostatically controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure that equilibrium is established between the undissolved solid and the dissolved compound.[1]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.[1]

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used techniques for this purpose.[1]

-

Data Analysis: Express the solubility as the concentration of the compound in the saturated solution. Common units include mg/mL, g/100mL, or molarity (mol/L).[1]

Visualization of Synthesis and Purification Workflow

The synthesis of iodoimidazoles often involves direct iodination of the imidazole ring, which can result in a mixture of mono- and di-iodinated products. The following diagram illustrates a general workflow for the synthesis and purification of a diiodoimidazole, which is applicable to this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to the Regioselective Iodination of the Imidazole Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of an iodine atom to the imidazole ring is a pivotal transformation in synthetic chemistry, particularly in the development of pharmaceutical compounds. Iodoimidazoles are versatile intermediates, readily participating in a variety of cross-coupling reactions to build molecular complexity.[1][2] Achieving regioselectivity in the iodination of the imidazole core is a significant challenge due to the presence of three susceptible carbon atoms (C2, C4, and C5).[3] This technical guide provides an in-depth overview of the core methodologies for the regioselective iodination of the imidazole ring, complete with comparative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting and implementing the optimal strategy for their synthetic goals.

Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The reactivity of the carbon positions towards electrophiles generally follows the order C5 > C4 > C2.[3] However, this intrinsic reactivity can be modulated by a variety of factors, including pH, the nature of the iodinating agent, and the presence of substituents on the ring.[3] Under strongly basic conditions, the deprotonation of the imidazole nitrogen to form the imidazolate anion significantly enhances the ring's nucleophilicity, often leading to rapid and unselective polyiodination.[3] Conversely, acidic conditions protonate the ring, deactivating it towards electrophilic attack.[3]

Direct Electrophilic Iodination

Direct iodination is the most straightforward approach to introducing an iodine atom onto the imidazole ring. This method typically employs an electrophilic iodine source that attacks the electron-rich imidazole.

Iodinating Agents and Regioselectivity

Several reagents are commonly used for the direct iodination of imidazoles, with the choice of agent being a critical determinant of yield and regioselectivity.

Table 1: Comparison of Direct Iodination Methods for the Imidazole Ring

| Iodinating Agent | Typical Conditions | Major Product(s) | Yield (%) | Key Advantages & Disadvantages |

| Iodine (I₂) / Base | NaOH or KOH, Water or THF/Water, 0°C to rt | 4(5)-Iodoimidazole, 4,5-Diiodoimidazole | 60-75% | Advantages: Cost-effective and readily available. Disadvantages: Prone to over-iodination, requiring careful stoichiometric control.[3][4] |

| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalytic acid (TFA) | Regioselectivity can be tuned with catalysts | Good to Excellent | Advantages: Milder conditions, good functional group tolerance, and often higher selectivity than I₂.[3][4] |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Not specified in detail in the provided search results. | Powerful iodinating agent | - | Advantages: Powerful reagent. Disadvantages: High cost can be a drawback for large-scale synthesis.[3] |

| Iodine Monochloride (ICl) | Anhydrous THF, -5°C | Can lead to chlorination as a side reaction | - | Advantages: Effective iodinating agent. Disadvantages: Potential for competing chlorination.[5] |

Experimental Protocols for Direct Iodination

This protocol is a widely used method for the preparation of 4(5)-iodoimidazole.[1][3]

Materials:

-

Imidazole

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium Iodide (NaI)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropanol

-

n-Hexane

Procedure:

-

Preparation of Imidazole Solution: Dissolve imidazole (1 equivalent) and sodium hydroxide (1 equivalent) in deionized water at room temperature.[3]

-

Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 equivalents) and iodine (0.25 equivalents) in deionized water at room temperature.[3]

-

Reaction: Cool the imidazole solution to 0°C in an ice bath.[3] Slowly add the iodine solution dropwise to the imidazole solution with constant stirring, maintaining the temperature at 0°C.[1] Continue stirring at 0°C for 6-10 hours.[3]

-

Work-up: After the reaction is complete, neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. A solid precipitate will form.[1]

-

Isolation: Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[1]

-

Purification: The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[1]

This protocol outlines a method using the milder and often more selective NIS reagent.[1][3]

Materials:

-

Imidazole substrate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Trifluoroacetic acid (TFA) (catalytic amount)

-

Saturated aqueous solution of sodium thiosulfate

-

Dichloromethane or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reactant Mixture: To a solution of the imidazole substrate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1-1.2 equivalents).[3]

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).[3]

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[3]

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]

-

Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate or dichloromethane.[1][3]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Metal-Catalyzed Regioselective Iodination

Transition metal catalysis offers powerful strategies for the regioselective C-H functionalization of heterocycles, including the iodination of imidazoles. These methods can provide access to isomers that are difficult to obtain through direct electrophilic substitution.

Overview of Metal-Catalyzed Methods

Palladium and copper complexes are the most commonly employed catalysts for the C-H iodination of imidazoles. These reactions often proceed via a directed C-H activation mechanism, where a directing group on the imidazole substrate coordinates to the metal center, positioning the catalyst for selective functionalization of a specific C-H bond.

Table 2: Metal-Catalyzed Iodination of the Imidazole Ring

| Catalyst System | Typical Conditions | Regioselectivity | Key Features |

| Pd(OAc)₂ / Directing Group | I₂ as the oxidant, various solvents and temperatures. | Ortho to the directing group | Enables the functionalization of otherwise unreactive C-H bonds. The choice of the directing group is crucial for controlling regioselectivity.[5] |

| Copper-Iodine Exchange | (PhMe₂CCH₂)₂CuLi on protected 4,5-diiodoimidazoles followed by electrophilic trap. | C5 functionalization | Provides a route to 5-functionalized imidazoles from diiodo precursors.[1] |

| Cu(OTf)₂ / I₂ | Toluene, 70°C | - | This system has been reported for the synthesis of 1,2,4-trisubstituted imidazoles via C-C bond cleavage, not direct C-H iodination.[4] |

Experimental Protocols for Metal-Catalyzed Iodination

This generalized protocol is based on the principles of directed C-H activation.[5]

Materials:

-

N-Directing group substituted imidazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Iodine (I₂)

-

Appropriate solvent (e.g., DCE, Toluene)

-

Base (if required)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the N-directing group substituted imidazole (1 equivalent), Pd(OAc)₂ (catalytic amount, e.g., 5-10 mol%), and iodine (1.2-2 equivalents).

-

Solvent and Additives: Add the appropriate solvent and any necessary base or additive.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically several hours), monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

General Mechanism of Electrophilic Iodination

Caption: General mechanism of electrophilic iodination of the imidazole ring.

Experimental Workflow for Direct Iodination with I₂/NaOH

Caption: Experimental workflow for the synthesis of 4(5)-iodoimidazole.

Experimental Workflow for Iodination using NIS

Caption: Workflow for the iodination of imidazole using NIS.

Conclusion

The regioselective iodination of the imidazole ring is a critical transformation in organic synthesis, with broad applications in drug discovery and development. The choice of methodology, from classical direct iodination with elemental iodine to milder approaches using NIS, and more advanced metal-catalyzed C-H activation strategies, depends on the specific substrate, desired regioselectivity, and tolerance of other functional groups. Careful control of reaction parameters such as stoichiometry, temperature, and pH is paramount to achieving high yields and selectivity. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively navigate the challenges of imidazole iodination and accelerate their research endeavors.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Mechanism: Electrophilic Aromatic Substitution

An In-depth Technical Guide to the Electrophilic Iodination of 1H-Imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the electrophilic iodination of 1H-imidazole. Iodoimidazoles are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules, making a thorough understanding of their preparation essential for drug development and chemical research.[1]

The iodination of imidazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The electron-rich imidazole ring acts as a nucleophile, attacking an electrophilic iodine species. The reactivity of the carbon positions on the imidazole ring towards electrophilic attack generally follows the order C5 > C4 > C2.[2]

The reaction begins with the generation of an electrophilic iodine species. This can be molecular iodine (I₂) polarized by a solvent or activated by a base, or a more active species like the iodonium ion (I⁺) derived from reagents such as N-Iodosuccinimide (NIS).[1] The imidazole ring then attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[3] Finally, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the iodoimidazole product.

Under alkaline conditions, imidazole is deprotonated to form the highly reactive imidazolate anion, which can lead to rapid and often unselective iodination, resulting in di- or even tri-substituted products.[2][3]

Caption: Generalized mechanism of electrophilic iodination of imidazole.

Iodinating Agents and Reaction Conditions

The choice of iodinating agent and reaction conditions is critical for controlling the yield and regioselectivity of the reaction.[1] Milder reagents and controlled conditions can help to prevent over-iodination.[1][4]

| Iodinating Agent | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |

| Elemental Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to room temperature | Primarily C4/C5, can lead to di- and tri-iodination | Good to Excellent | Cost-effective, readily available | Over-iodination can be an issue, requiring careful control of stoichiometry.[1] |

| N-Iodosuccinimide (NIS) | Acetonitrile or Trifluoroacetic acid (TFA), often with a catalyst (e.g., TFA) | Generally good, can be tuned with catalysts | Good to Excellent | Milder conditions, good functional group tolerance | Higher cost compared to I₂. |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile | Good | Good to Excellent | Powerful iodinating agent | High cost can be a drawback for large-scale synthesis.[2][5] |

Kinetic Data

Kinetic studies of the base-catalyzed iodination of imidazole with molecular iodine in an aqueous medium have been conducted. The reactions follow second-order kinetics. The rapidity of these reactions often necessitates specialized equipment, such as a rotating platinum electrode, to monitor the decay of unreacted iodine.[6]

The specific reaction rates for the catalyzed reactions at 27.0°C and pH 7.0 are as follows:[6]

| Substrate | Specific Reaction Rate (k) at 27.0°C, pH 7.0 |

| Imidazole | 87.00 M⁻¹s⁻¹ |

| 2-Methylimidazole | 62.92 M⁻¹s⁻¹ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis.[1]

Protocol 1: Iodination of Imidazole using Elemental Iodine (I₂)

This protocol describes the synthesis of 4(5)-iodoimidazole.[1]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium iodide (NaI)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Isopropanol

-

n-Hexane

Procedure:

-

In a flask, dissolve sodium hydroxide in deionized water and cool the solution to room temperature.[7]

-

Add imidazole to the NaOH solution and stir until it is fully dissolved.[7]

-

In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.[7]

-

Cool the imidazole solution to 0°C in an ice bath.[7]

-

Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[7]

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[7]

-

Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.[7]

-

Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[7]

-

The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[7]

Protocol 2: Iodination of Imidazole using N-Iodosuccinimide (NIS)

This protocol outlines a method for the iodination of imidazole using the milder reagent, N-Iodosuccinimide.[1]

Materials:

-

Imidazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile or Trifluoroacetic acid (TFA)

-

(Optional) Catalytic amount of a Brønsted or Lewis acid

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve imidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask. If required, add a catalytic amount of a suitable acid.[1]

-

Add N-Iodosuccinimide portion-wise to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]

-

Extract the aqueous layer with dichloromethane.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel to afford the desired iodoimidazole derivative.[1]

Experimental and Purification Workflow

A typical workflow for the synthesis and purification of iodoimidazole involves several key stages, from the preparation of reactants to the isolation of the pure product.

Caption: A typical experimental workflow for the synthesis of 4(5)-iodoimidazole.

Conclusion

The electrophilic iodination of 1H-imidazole is a fundamental transformation in organic synthesis, providing valuable intermediates for the development of new therapeutics and functional materials. A thorough understanding of the reaction mechanism, the influence of different iodinating agents, and the precise control of reaction conditions are paramount to achieving high yields and the desired regioselectivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 2,4-Diiodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-diiodo-1H-imidazole. Due to the limited availability of direct quantitative stability data for this specific molecule in peer-reviewed literature, this guide synthesizes information from safety data sheets, chemical supplier recommendations, and stability predictions based on fundamental chemical principles and data from analogous iodo-imidazole compounds. Adherence to proper handling and storage protocols is crucial for maintaining the compound's purity, ensuring its reactivity, and guaranteeing the reproducibility of experimental results.

Physicochemical Properties and Storage

This compound is a solid, off-white to pale yellow crystalline powder.[1] Significant discoloration, such as turning brown, may be indicative of decomposition.[2] Proper storage is essential to maintain its integrity.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C (Refrigerated) | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [1][2] |

| Light Exposure | Protect from light; store in amber vials or dark conditions. | [1][2] |

| Moisture | Keep container tightly sealed in a dry, well-ventilated place. | |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. |

Predicted Stability Profile

The stability of halogenated imidazoles is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. A lower bond dissociation energy generally correlates with reduced thermal and photolytic stability. Consequently, iodo-substituted imidazoles are predicted to be the most susceptible to degradation among their halogenated counterparts.[4]

Table 2: Predicted Relative Stability of this compound

| Stability Parameter | Predicted Stability Trend | Rationale |

| Thermal Stability | 1H-Imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazole | The weaker Carbon-Iodine (C-I) bond is more susceptible to cleavage at elevated temperatures.[4] |

| Photostability | 1H-Imidazole > 4-Chloro-1H-imidazole > 4-Bromo-1H-imidazole > 4-Iodo-1H-imidazole | The energy required for homolytic cleavage of the C-I bond upon absorption of UV-Vis light is the lowest, making iodinated imidazoles the most photosensitive.[4] |

| Chemical Stability (Hydrolytic) | The imidazole ring itself is relatively stable to hydrolysis. However, the C-I bond can be susceptible to nucleophilic attack, though the electron-rich nature of the imidazole ring may modulate this reactivity.[4] | Specific pH-dependent hydrolysis rates for this compound are not readily available. |

| Oxidative Stability | Susceptible to oxidation. | The unprotected N-H group and the electron-rich imidazole ring can be prone to oxidation.[2] |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for this compound are not published, the following experimental protocols, based on general guidelines for pharmaceutical stability testing and methods for related iodo-imidazoles, can be adapted to assess its stability.[5]

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[6][7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

Caption: Workflow for a forced degradation study of this compound.

3.1.1. General Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). For solid-state thermal and photolytic studies, use the neat compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Processing: For hydrolytic studies, neutralize the samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating method, such as HPLC-UV.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.

Caption: General workflow for purity assessment using a stability-indicating HPLC method.

3.2.1. Recommended HPLC Parameters (Starting Point for Method Development):

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a suitable gradient, for example, 10-90% B over 20 minutes, to ensure separation of the main peak from any potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

-

Data Analysis: Calculate the area percent of the main peak and any impurity peaks. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 19198-80-2 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Historical Synthesis of Diiodoimidazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and foundational methods for the synthesis of diiodoimidazoles. Acknowledged as crucial intermediates in medicinal chemistry, these compounds serve as versatile scaffolds for the development of novel therapeutic agents. This document details key synthetic protocols, presents comparative quantitative data, and visualizes reaction pathways to facilitate a deeper understanding and practical application of these methodologies.

Introduction

The imidazole ring is a privileged scaffold in pharmaceutical sciences, present in numerous FDA-approved drugs. The introduction of iodine atoms onto the imidazole ring significantly enhances its synthetic utility, providing reactive handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide focuses on the historical synthesis of diiodoimidazoles, primarily concentrating on the most common isomer, 4,5-diiodo-1H-imidazole, while also addressing other isomers as documented in the chemical literature.

Core Synthetic Methodologies

The primary historical method for the synthesis of diiodoimidazoles is the direct electrophilic iodination of the imidazole ring. This approach is cost-effective but often presents challenges in controlling regioselectivity, leading to mixtures of mono-, di-, and tri-iodinated products.[1]

Direct Iodination of Imidazole with Elemental Iodine

The most traditional and widely employed method for the synthesis of 4,5-diiodo-1H-imidazole involves the reaction of imidazole with elemental iodine (I₂) in the presence of a base.[1][2] The base is crucial for the generation of the iodinating species and to neutralize the hydrogen iodide formed during the reaction.

The electrophilic iodination of imidazole proceeds through an aromatic substitution mechanism where an iodonium ion (I⁺) or a polarized iodine molecule attacks the electron-rich imidazole ring.[2]

This protocol is adapted from established patent literature.[3]

Materials:

-

Imidazole

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

36% Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a suitable reaction flask, dissolve imidazole (3.43 g, 50.5 mmol) and iodine (24.4 g, 96.0 mmol) in 60 mL of water.

-

Add sodium hydroxide (9.29 g, 232.3 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, carefully adjust the pH of the reaction mixture to neutral with 36% hydrochloric acid, which will cause a solid to precipitate.

-

Collect the solid by vacuum filtration and dry to obtain crude 4,5-diiodo-1H-imidazole.

-

The reported yield for this procedure is approximately 70.0% (11.31 g).[4]

Alternative Iodinating Agents

To overcome the challenges of over-iodination and to improve yields and regioselectivity, other iodinating agents have been explored.[2]

-

N-Iodosuccinimide (NIS): A milder iodinating agent that can offer better control over the reaction.[5][6]

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable, solid reagent with a high iodine content, making it a convenient alternative to elemental iodine.[7]

While these reagents are effective for the iodination of various aromatic compounds, including imidazoles, detailed historical protocols specifically for the synthesis of diiodoimidazoles using these reagents are less commonly documented than the classical iodine/base method.

Synthesis of Other Diiodoimidazole Isomers

The synthesis of other diiodoimidazole isomers, such as 2,4-diiodo-1H-imidazole and 2,5-diiodo-1H-imidazole, is less straightforward and often involves multi-step synthetic sequences or the use of specifically substituted imidazole starting materials. The direct iodination of imidazole predominantly yields the 4,5-diiodo isomer due to the electronic properties of the imidazole ring.

A reported synthesis of 2,4-diiodo-1-methyl-1H-imidazole-5-carboxylic acid starts from ethyl 1H-imidazole-5-carboxylate, indicating that a pre-functionalized imidazole ring is necessary to direct the iodination to the 2 and 4 positions.[8]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 4,5-diiodo-1H-imidazole using different reactant ratios as described in the patent literature.

| Imidazole (mmol) | Iodine (mmol) | Base (mmol) | Base Type | Yield (%) | Reference |

| 50.5 | 96.0 | 232.3 | NaOH | 70.0 | [4] |

| 50.5 | 116.2 | 232.3 | NaOH | 85.2 | [4] |

| 50.5 | 96.0 | 232.3 | KOH | 71.2 | [4] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of diiodoimidazoles via direct iodination.

Conclusion

The historical synthesis of diiodoimidazoles, particularly 4,5-diiodo-1H-imidazole, is dominated by the direct iodination of imidazole using elemental iodine and a base. This method, while straightforward, requires careful control to manage selectivity. The development of alternative iodinating agents has provided milder and potentially more selective routes. The synthesis of other diiodoimidazole isomers remains a more complex challenge, often necessitating multi-step approaches. The protocols, data, and workflows presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis and utilization of these important chemical intermediates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 5. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,4-diiodo-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1] This palladium-catalyzed reaction joins an organoboron compound (boronic acid or ester) with an organic halide or triflate.[2] The imidazole moiety is a significant scaffold in medicinal chemistry, and the ability to selectively functionalize it at various positions is of great interest. 2,4-diiodo-1H-imidazole serves as a valuable building block, offering two reactive sites for the introduction of aryl, heteroaryl, or other organic substituents via Suzuki-Miyaura coupling. The differential reactivity of the C2 and C4 positions can be exploited to achieve regioselective mono- or diarylation by carefully selecting the catalytic system and reaction conditions.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound, including conditions for achieving regioselective mono-arylation and subsequent diarylation.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid can proceed to form a mono- or diarylated product, as depicted below. The regioselectivity of the initial coupling is a key consideration.

Caption: General scheme of Suzuki-Miyaura coupling with this compound.

Experimental Protocols

Protocol 1: Regioselective Mono-arylation of this compound

This protocol is designed to favor the mono-arylation of this compound. The regioselectivity (C2 vs. C4) can often be controlled by the choice of palladium catalyst and ligands.[3][4] For selective coupling at the more reactive C4 position, a standard palladium catalyst can be employed.

Materials:

-

This compound

-

Arylboronic acid (1.0-1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%) or another suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture of dioxane/water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate or oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq), the arylboronic acid (1.0-1.2 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). The reaction mixture is typically heterogeneous.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting diiodoimidazole is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated iodo-imidazole.

Protocol 2: Diarylation of this compound

This protocol is for the synthesis of 2,4-diaryl-1H-imidazoles. This can be achieved in a one-pot reaction by using an excess of the arylboronic acid and a more active catalyst system, or in a stepwise manner by first isolating the mono-arylated product and then subjecting it to a second Suzuki-Miyaura coupling.

Materials:

-

This compound or mono-aryl-iodo-imidazole

-

Arylboronic acid (2.5-3.0 equivalents for one-pot; 1.2-1.5 equivalents for stepwise)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)

-

Potassium carbonate (K₂CO₃) (3-4 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or DMF

-

Inert gas (Argon or Nitrogen)

Procedure (One-Pot):

-

Follow steps 1-4 from Protocol 1, using 2.5-3.0 equivalents of the arylboronic acid and a corresponding increase in the amount of base.

-

Heat the reaction mixture to 100-120 °C. The higher temperature and catalyst loading will promote the diarylation.

-

Monitor the reaction by TLC or LC-MS for the disappearance of both the starting material and the mono-arylated intermediate. This may require a longer reaction time (12-24 hours).

-

Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura couplings of halo-imidazoles, which can serve as a guideline for the expected outcomes with this compound.

| Entry | Imidazole Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Iodo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ (10) / PPh₃ (20) | K₂CO₃ (2.0) | Dioxane/Ethanol | 150 (MW) | 0.33 | 85 | [5] |

| 2 | 4-Iodo-1-(trityl)-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/Water | 100 | 4-6 | ~90 | [6] |

| 3 | 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | Phase-transfer | Various | Various | Various | Modest-Good | [7] |

| 4 | 1-MOM-4-iodoimidazole | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | 68-79 | [8] |

Note: The yields and reaction conditions are highly dependent on the specific substrates and catalyst system used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is illustrated below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Applications of 2,4-Diiodo-1H-Imidazole in Medicinal Chemistry: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. Among the functionalized imidazoles, halogenated derivatives serve as versatile synthetic intermediates. Specifically, 2,4-diiodo-1H-imidazole offers two reactive sites for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse molecular architectures for drug discovery. The iodine atoms at the C2 and C4 positions can be selectively functionalized through various cross-coupling reactions, providing a strategic advantage in the exploration of structure-activity relationships (SAR).

This document provides detailed application notes on the use of this compound in medicinal chemistry, focusing on its application in the synthesis of potential anticancer agents and kinase inhibitors. It includes experimental protocols, quantitative biological data, and visualizations of synthetic pathways and biological mechanisms.

I. Application in the Synthesis of Anticancer Agents

Derivatives of 2,4-disubstituted imidazoles have shown promise as potential anticancer agents. The synthesis of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives has been reported, and these compounds have been evaluated for their in vitro cytotoxic effects against human breast cancer cell lines.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of synthesized imidazole derivatives against the MDA-MB-435 human breast cancer cell line.

| Compound ID | Substitution Pattern | % Inhibition at 20µg/mL |

| C-IVc | 2-iodo-4-hydroxymethyl-1,5-diphenyl | 41.00 |

| C-IVf | 2-iodo-4-hydroxymethyl-1-(p-bromophenyl)-5-phenyl | 49.72 |

| C-IVg | 2-iodo-4-hydroxymethyl-1-(m-hydroxyphenyl)-5-phenyl | 57.18 |

| 5-FU (Control) | - | 54.33 |

Data sourced from reference[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole (General Procedure)

This protocol is adapted from the synthesis of similar substituted imidazole derivatives.

Materials:

-

Substituted 1,5-diphenyl-1H-imidazole-4-carbaldehyde

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Iodination: To a solution of the starting imidazole-4-carbaldehyde in a suitable solvent, add a solution of iodine and potassium iodide in water.

-

Add sodium bicarbonate and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent such as dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-iodo-imidazole-4-carbaldehyde.

-

Reduction to Alcohol: Dissolve the crude 2-iodo-imidazole-4-carbaldehyde in methanol.

-

Cool the solution to 0°C and add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-iodo-4-hydroxymethyl-1,5-diphenyl-1H-imidazole derivative.

Synthetic Workflow for Anticancer Imidazole Derivatives

References

Application Notes: Utilizing 2,4-Diiodo-1H-imidazole for the Synthesis of Potent and Selective Kinase Inhibitors

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of iodine atoms onto the imidazole ring, creating 2,4-diiodo-1H-imidazole, provides a versatile synthetic handle for the construction of complex molecular architectures. This di-iodinated intermediate is particularly valuable for the synthesis of kinase inhibitors through sequential and site-selective cross-coupling reactions. The differential reactivity of the C2 and C4 positions can be exploited to introduce diverse substituents, enabling the fine-tuning of inhibitor potency and selectivity. This document provides detailed protocols for the synthesis of a potent Transforming Growth Factor β-Activated Kinase 1 (TAK1) inhibitor, starting from this compound, and summarizes its biological activity.

Kinase Target Profile: Transforming Growth Factor β-Activated Kinase 1 (TAK1)

TAK1, also known as MAP3K7, is a key serine/threonine kinase that plays a crucial role in cellular signaling pathways related to inflammation and immunity.[1] It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, and downstream activates major transcription factors such as NF-κB and AP-1 through the MAP kinase cascades (p38 and JNK).[1] Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including inflammatory disorders and cancer, making it an attractive therapeutic target.[1]

TAK1 Signaling Pathway

Caption: A diagram of the TAK1 signaling cascade initiated by TNF-α and IL-1.

Synthetic Application: Synthesis of a 2,4-Disubstituted Imidazole-based TAK1 Inhibitor

The following protocols describe a synthetic route to a potent TAK1 inhibitor, showcasing the utility of this compound as a starting material for sequential functionalization.

Experimental Workflow

Caption: The synthetic workflow for a TAK1 inhibitor from this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4-diiodo-1H-imidazole (N-Protection)

-

Materials: this compound, Sodium hydride (60% dispersion in mineral oil), (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Step 2: Selective Suzuki-Miyaura Cross-Coupling at C4

-

Materials: 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4-diiodo-1H-imidazole, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium carbonate, 1,4-Dioxane, Water.

-

Procedure:

-

In a reaction vessel, combine 1-((2-(Trimethylsilyl)ethoxy)methyl)-2,4-diiodo-1H-imidazole (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the 4-aryl-2-iodo-imidazole intermediate.

-

Step 3: Suzuki-Miyaura Cross-Coupling at C2

-

Materials: N-SEM-4-aryl-2-iodo-1H-imidazole intermediate, Heteroarylboronic acid (e.g., pyridine-3-boronic acid), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium carbonate, Dimethylformamide (DMF), Water.

-

Procedure:

-

To a reaction vial, add the N-SEM-4-aryl-2-iodo-1H-imidazole intermediate (1.0 eq.), the heteroarylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.1 eq.), and potassium carbonate (3.0 eq.).

-

Add a 5:1 mixture of DMF and water.

-

Degas the mixture with argon for 15 minutes.

-

Seal the vial and heat the reaction to 100 °C for 12 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the fully substituted, N-protected imidazole.

-

Step 4: N-Deprotection to Yield the Final Kinase Inhibitor

-

Materials: N-SEM-2,4-disubstituted-1H-imidazole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Ethylenediamine, Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the N-protected imidazole (1.0 eq.) in THF.

-

Add ethylenediamine (5.0 eq.) followed by TBAF solution (5.0 eq.).

-

Heat the reaction mixture in a microwave reactor at 80 °C for 2 hours.

-

Pour the reaction mixture into a mixture of water and ethyl acetate and stir for 15 minutes.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

-

Triturate the residue with acetonitrile and collect the solid by filtration to furnish the final TAK1 inhibitor.

-

Biological Activity and Data

The synthesized 2,4-disubstituted imidazole derivatives were evaluated for their inhibitory activity against TAK1 kinase. The in vitro potency was determined using a LanthaScreen biochemical kinase inhibition assay.

| Compound ID | R² Substituent | R⁴ Substituent | TAK1 IC₅₀ (nM)[1] |

| 22 | Glycine methyl ester | 2-(Difluoromethoxy)phenyl | 10 |

| 42 | Glycine | 2-(Difluoromethoxy)phenyl | 25 |

| 53 | Sarcosine | 2-(Difluoromethoxy)phenyl | 5.3 |

| 54 | N,N-Dimethylglycine | 2-(Difluoromethoxy)phenyl | 4.2 |

Biochemical LanthaScreen assay with TAK1–TAB1 fusion protein in the presence of 10 μM ATP.

Kinase Selectivity Profile

The selectivity of a representative compound was assessed against a panel of 468 kinases.

| Compound ID | Concentration | Number of Kinases in Panel | Kinases Inhibited >65% (excluding TAK1) |

| 22 | 10 µM | 468 | ABL1(H369P), EIF2AK1, TNK2, YANK1 |

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of complex, polysubstituted kinase inhibitors. The protocols outlined here demonstrate a robust strategy for the sequential, site-selective functionalization of the imidazole core via palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the chemical space around the imidazole scaffold, leading to the development of potent and selective kinase inhibitors, as exemplified by the described TAK1 inhibitors. These methodologies provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: Sonogashira Coupling Reactions of 2,4-Diiodo-1H-imidazole with Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction